molecular formula C8H18OS B1347025 2-(Hexylthio)ethanol CAS No. 24475-56-7

2-(Hexylthio)ethanol

Cat. No.: B1347025
CAS No.: 24475-56-7
M. Wt: 162.3 g/mol
InChI Key: ZMGLDPZVDZFNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hexylthio)ethanol (C₈H₁₈OS, molecular weight: 162.29 g/mol) is an organosulfur compound characterized by a hexylthio (-SC₆H₁₃) group attached to the second carbon of ethanol. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of polymers and bioactive molecules. For instance, it is used as a terminating group in polymers such as 1-[(2-hydroxyethyl)thio]-2-propanol copolymer ().

Properties

CAS No.

24475-56-7

Molecular Formula

C8H18OS

Molecular Weight

162.3 g/mol

IUPAC Name

2-hexylsulfanylethanol

InChI

InChI=1S/C8H18OS/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3

InChI Key

ZMGLDPZVDZFNLE-UHFFFAOYSA-N

SMILES

CCCCCCSCCO

Canonical SMILES

CCCCCCSCCO

Other CAS No.

24475-56-7

Pictograms

Corrosive; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether Derivatives of Ethanol

Thioether analogs of ethanol share the -S-R (R = alkyl/aryl) functional group but differ in chain length or substituents, influencing their properties.

Table 1: Comparison of Thioether-Based Ethanol Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
2-(Hexylthio)ethanol C₈H₁₈OS 162.29 -SC₆H₁₃ Polymer termination, intermediate in antidiabetic agent synthesis
2-(Methylthio)ethanol C₃H₈OS 92.16 -SCH₃ IR spectral data available; used in organic synthesis
2-(Ethylthio)ethanol C₄H₁₀OS 106.19 -SC₂H₅ Higher volatility (boiling point data under 0.019 bar for related compounds)
2-(Phenylthio)ethanol C₈H₁₀OS 154.23 -SPh Aromatic thioether; potential use in pharmaceuticals

Key Observations :

  • Lipophilicity: The hexylthio group in this compound enhances lipophilicity compared to methyl or ethyl derivatives, making it more suitable for hydrophobic applications.

Ethanol Derivatives with Other Functional Groups

Replacing the thioether group with amino, alkoxy, or ether groups alters solubility, reactivity, and toxicity.

Table 2: Comparison with Non-Thioether Ethanol Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications References
2-(Hexylamino)ethanol C₈H₁₉NO 145.24 -NH-C₆H₁₃ Higher boiling point (394–395 K at 0.019 bar); used in surfactants
2-(Hexadecyloxy)ethanol C₁₈H₃₈O₂ 286.49 -O-C₁₆H₃₃ Extremely hydrophobic; surfactant applications
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 -OCH₂CH₂OCH₃ High water solubility; industrial solvent

Key Observations :

  • Solubility: Thioethers (e.g., this compound) are less polar than ethers (e.g., 2-(2-methoxyethoxy)ethanol), resulting in lower water solubility.

Physicochemical and Functional Differences

  • Boiling Points: 2-(Hexylamino)ethanol exhibits a boiling point of 394–395 K under reduced pressure (0.019 bar), while this compound likely has a higher boiling point due to stronger intermolecular forces from the sulfur atom.
  • Synthetic Utility: The hexylthio group in this compound facilitates nucleophilic substitution reactions, making it valuable in synthesizing heterocyclic compounds (e.g., benzimidazole derivatives).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.